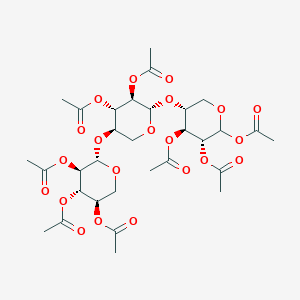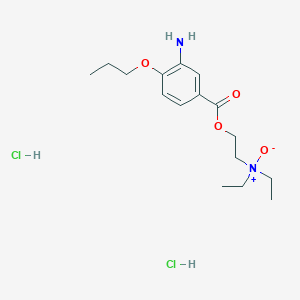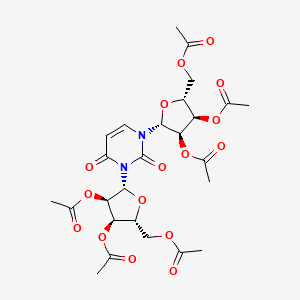
1H-Triazirine-1-aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Triazirine-1-aceticacid is a heterocyclic compound characterized by a three-membered ring containing three nitrogen atoms and one carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Triazirine-1-aceticacid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the triazirine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Triazirine-1-aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other useful intermediates.
Substitution: The triazirine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazirine derivatives .
Aplicaciones Científicas De Investigación
1H-Triazirine-1-aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1H-Triazirine-1-aceticacid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is mediated by the reactive triazirine ring, which can undergo ring-opening reactions to form reactive intermediates .
Comparación Con Compuestos Similares
1H-Tetrazole: Another nitrogen-containing heterocycle with similar reactivity.
1,2,3-Triazine: A related compound with a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazine: Similar to 1H-Triazirine-1-aceticacid but with a different nitrogen arrangement
Uniqueness: this compound is unique due to its three-membered ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
2437-47-0 |
|---|---|
Fórmula molecular |
C2H3N3O2 |
Peso molecular |
101.06 g/mol |
Nombre IUPAC |
2-(triazirin-1-yl)acetic acid |
InChI |
InChI=1S/C2H3N3O2/c6-2(7)1-5-3-4-5/h1H2,(H,6,7) |
Clave InChI |
GKIJEJNSMWRLEZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N1N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)





